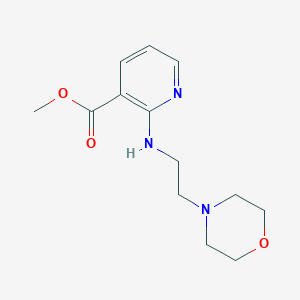
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate, also known as Mocetinostat, is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have gained significant attention in the field of cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mecanismo De Acción
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in regulating gene expression, and their acetylation status is tightly controlled by the balance between histone acetyltransferases (HATs) and HDACs. HDAC inhibitors like Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate disrupt this balance by blocking the activity of HDACs, leading to the accumulation of acetylated histones and the reactivation of tumor suppressor genes.
Biochemical and Physiological Effects:
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and progression. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate is a potent and selective HDAC inhibitor that has shown promising results in preclinical studies. However, it has some limitations in lab experiments, including its low solubility and bioavailability, which can affect its efficacy and pharmacokinetics. It also has a short half-life, which requires frequent dosing and can lead to inconsistent results.
Direcciones Futuras
There are several potential future directions for the development of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate. One direction is the combination therapy with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Another direction is the development of prodrugs or formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action and identify biomarkers that can predict the response to Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
Métodos De Síntesis
The synthesis of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate involves a multistep process that starts with the reaction of 2-bromopyridine with morpholine to form 2-(2-morpholin-4-ylethyl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2-morpholin-4-ylethyl)pyridine-3-carboxylate. Finally, the ester group is replaced with a methyl group using methanol and sodium methoxide to obtain Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been extensively studied for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. It has shown promising results in preclinical studies and is currently being tested in clinical trials. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce tumor cell death by inhibiting HDAC activity, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
Propiedades
IUPAC Name |
methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-13(17)11-3-2-4-14-12(11)15-5-6-16-7-9-19-10-8-16/h2-4H,5-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGKGZJXJIEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
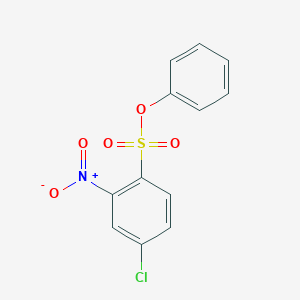
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
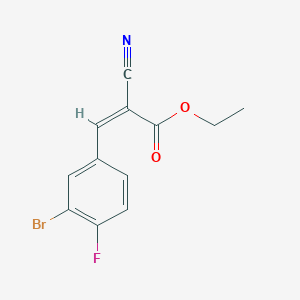


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

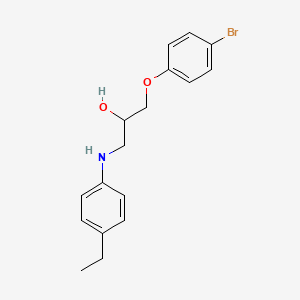
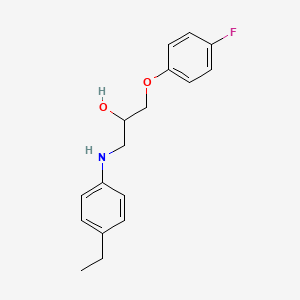
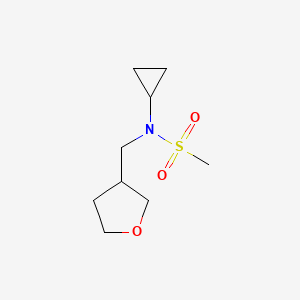
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)